2-(Benzylamino)-5-bromonicotinonitrile
CAS No.: 1346534-91-5
Cat. No.: VC16012476
Molecular Formula: C13H10BrN3
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346534-91-5 |
|---|---|
| Molecular Formula | C13H10BrN3 |
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | 2-(benzylamino)-5-bromopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H10BrN3/c14-12-6-11(7-15)13(17-9-12)16-8-10-4-2-1-3-5-10/h1-6,9H,8H2,(H,16,17) |
| Standard InChI Key | GXLAJBBWAVJRPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(Benzylamino)-5-bromonicotinonitrile belongs to the nicotinonitrile family, featuring a pyridine core substituted with a cyano group at the 3-position, a benzylamino group at the 2-position, and a bromine atom at the 5-position . The bromine atom introduces steric and electronic effects that influence reactivity and binding interactions, while the benzylamino group enhances lipophilicity, potentially improving membrane permeability .
Key Molecular Properties:
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Molecular Formula:
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IUPAC Name: 5-bromo-2-[(phenylmethyl)amino]pyridine-3-carbonitrile
Synthesis and Purification
Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. A plausible pathway involves:
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Bromination: Introducing bromine at the 5-position of 2-aminonicotinonitrile using -bromosuccinimide (NBS).
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Benzylation: Reacting the intermediate with benzyl bromide in the presence of a base (e.g., KCO) to install the benzylamino group .
Optimization Challenges:
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Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions (temperature, solvent) .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic benzyl group .
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Stability: Stable under inert atmospheres but susceptible to photodegradation; storage at –20°C in amber vials is recommended .
Structure-Activity Relationships (SARs):
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Bromine Position: Bromine at the 5-position (vs. 4-position) improves steric complementarity with hydrophobic pockets in viral proteases .
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Benzylamino Group: Enhances lipophilicity, potentially increasing cellular uptake .
| Manufacturer | Purity | Packaging | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | 95.00% | 5 mg | $496.32 |
| Acrotein | 97% | 1 g | $319.20 |
| Chemenu | 95% | 1 g | $333.00 |
Applications in Drug Discovery
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Antiviral Research: As a brominated scaffold, it serves as a precursor for protease inhibitors targeting viruses like SARS-CoV-2 .
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Fluorescent Probes: The nitrile group can be functionalized into fluorophores for cellular imaging .
Future Directions and Recommendations
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